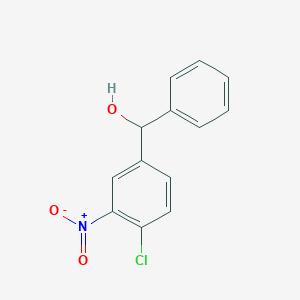

(4-Chloro-3-nitrophenyl)(phenyl)methanol

Descripción

(4-Chloro-3-nitrophenyl)(phenyl)methanol is a substituted benzyl alcohol derivative featuring a chloronitrophenyl group and a phenyl group attached to a central hydroxymethyl carbon. Its molecular formula is C₁₃H₁₀ClNO₃, with a molecular weight of 263.68 g/mol. The compound’s structure combines electron-withdrawing substituents (chloro and nitro groups) with a polar hydroxyl group, influencing its physicochemical properties and reactivity. It has been investigated as a metabolite in microbial cultures (e.g., induced by BRD4770 treatment) and as a precursor in pharmacological chaperone studies targeting enzymes like hydroxymethylbilane synthase (HMBS) .

Propiedades

Fórmula molecular |

C13H10ClNO3 |

|---|---|

Peso molecular |

263.67 g/mol |

Nombre IUPAC |

(4-chloro-3-nitrophenyl)-phenylmethanol |

InChI |

InChI=1S/C13H10ClNO3/c14-11-7-6-10(8-12(11)15(17)18)13(16)9-4-2-1-3-5-9/h1-8,13,16H |

Clave InChI |

GWRLPWFJUPSPPE-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)[N+](=O)[O-])O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations:

- Electron-withdrawing groups : The chloro and nitro groups enhance electrophilicity, making these compounds reactive in nucleophilic substitution or redox reactions.

- Steric effects: Substitution of the phenyl group with cyclopropyl (as in the cyclopropylmethanone derivative) reduces steric hindrance, favoring reactions at the carbonyl group .

Bioactivity and Pharmacological Profiles

Enzyme Modulation

- (4-Chloro-3-nitrophenyl)(phenyl)methanone (C6-3): Acts as a weak noncompetitive inhibitor of HMBS (Ki = 84 ± 8 µM), stabilizing the enzyme structure and increasing protein levels in cellular assays. This activity is attributed to its nitro and chloro substituents, which enhance binding affinity .

Antioxidant Potential

- (4-Chloro-3-nitrophenyl)methanol: Exhibited moderate antioxidant activity in BRD4770-treated microbial cultures, with an EC₅₀ of 66.66 µg/ml in ABTS⁺ radical scavenging assays. The hydroxyl group likely contributes to radical stabilization .

(4-Chloro-3-nitrophenyl)(phenyl)methanol

- Synthesis: Likely synthesized via reduction of (4-Chloro-3-nitrophenyl)(phenyl)methanone using NaBH₄ or LiAlH₄. However, direct evidence is absent in the provided literature.

- Derivatization : The hydroxyl group enables functionalization into esters or ethers for enhanced bioavailability or target specificity.

Related Compounds

- (4-Chloro-3-nitrophenyl)(phenyl)methanone: Synthesized via Pd-catalyzed coupling of 4-chloro-3-nitrophenyl trifluoromethanesulfonate with phenyl zinc chloride (yield: 41%) .

- {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol: Prepared through nucleophilic aromatic substitution, leveraging the sulfanyl group’s electron-donating effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.